molecular formula C11H14O4 B1346922 2',3',4'-Trimethoxyacetophenone CAS No. 13909-73-4

2',3',4'-Trimethoxyacetophenone

Cat. No. B1346922
CAS RN: 13909-73-4
M. Wt: 210.23 g/mol
InChI Key: PKNAATJMQOUREZ-UHFFFAOYSA-N
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Description

2’,3’,4’-Trimethoxyacetophenone is a chemical compound that can be obtained by the reaction of dimethyl sulfate with gallacetophenone in methanol in the presence of potassium hydroxide .


Synthesis Analysis

The synthesis of 2’,3’,4’-Trimethoxyacetophenone involves the reaction of dimethyl sulfate with gallacetophenone in methanol in the presence of potassium hydroxide .


Molecular Structure Analysis

The molecular structure of 2’,3’,4’-Trimethoxyacetophenone can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

When 2’,3’,4’-Trimethoxyacetophenone reacts with BCl3, it gives the corresponding 2,3-dihydroxy-4-methoxy compounds .


Physical And Chemical Properties Analysis

2’,3’,4’-Trimethoxyacetophenone has a molecular weight of 210.23 g/mol . It has a computed XLogP3 value of 1.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Synthesis of 2,3-Dihydroxy-4-Methoxy Compounds

2’,3’,4’-Trimethoxyacetophenone, when reacted with BCl3, yields the corresponding 2,3-dihydroxy-4-methoxy compounds . These compounds can have various applications in the field of organic chemistry, particularly in the synthesis of complex molecules.

properties

IUPAC Name

1-(2,3,4-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNAATJMQOUREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022257
Record name 2',3',4'-Trimethoxyacetophenone
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13909-73-4
Record name 2′,3′,4′-Trimethoxyacetophenone
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Record name 2',3',4'-Trimethoxyacetophenone
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Record name 13909-73-4
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Record name 2',3',4'-Trimethoxyacetophenone
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Record name 2',3',4'-trimethoxyacetophenone
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Record name 2',3',4'-TRIMETHOXYACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2',3',4'-trimethoxyacetophenone in the synthesis of polycarpine?

A1: 2',3',4'-Trimethoxyacetophenone serves as a crucial starting point in the synthesis of polycarpine, a novel isoquinoline enamide alkaloid. The synthesis, as described in the research [], involves a seven-step process beginning with commercially available 2',3',4'-trimethoxyacetophenone. This highlights the utility of this compound in accessing complex natural product-like structures.

Q2: How does the research on melicopol relate to 2',3',4'-trimethoxyacetophenone?

A2: While the research on melicopol itself doesn't directly utilize 2',3',4'-trimethoxyacetophenone, it utilizes similar synthetic strategies and transformations relevant to the chemistry of substituted acetophenones. For example, the synthesis of dimethyldegeranylmelicopol, a compound structurally related to melicopol, starts from antiarol and acetoxyacetonitrile []. This demonstrates the versatility of acetophenone derivatives and their application in synthesizing various natural product analogs.

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